molecular formula C5H13NO B3098180 3-Amino-3-methyl-2-butanol CAS No. 13325-14-9

3-Amino-3-methyl-2-butanol

Cat. No.: B3098180
CAS No.: 13325-14-9
M. Wt: 103.16 g/mol
InChI Key: RICKMFQXMYMBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-methyl-2-butanol is an organic compound with the molecular formula C5H13NO. It is a tertiary alcohol and an amine, making it a versatile compound in various chemical reactions and applications. This compound is known for its use in the synthesis of pharmaceuticals and other organic compounds.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-methyl-2-butanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The hydroxyl group can be substituted with halides or other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-3-methyl-2-butanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Amino-3-methyl-2-butanol is unique due to its dual functional groups (amine and alcohol), which provide it with a wide range of reactivity and applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

3-amino-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(7)5(2,3)6/h4,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICKMFQXMYMBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-3-methyl-2-butanol
Reactant of Route 2
3-Amino-3-methyl-2-butanol
Reactant of Route 3
Reactant of Route 3
3-Amino-3-methyl-2-butanol
Reactant of Route 4
Reactant of Route 4
3-Amino-3-methyl-2-butanol
Reactant of Route 5
3-Amino-3-methyl-2-butanol
Reactant of Route 6
3-Amino-3-methyl-2-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.